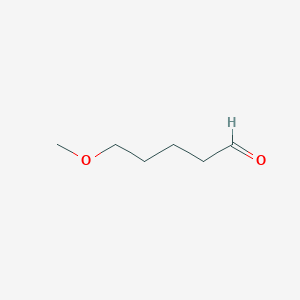
1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane
Übersicht
Beschreibung
1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane, also known as AHPP, is a synthetic compound that has been extensively researched for its various applications in the field of science. It is a complex molecule that has been found to have potential in the fields of medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Human Exposure and Environmental Impact :
- Bisphenol A (BPA), a compound related to 1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane, is extensively used in epoxy resins and polycarbonate plastics production. Studies have shown that human exposure to BPA primarily occurs through foods, and it has potential endocrine disruptive effects (Kang, Kondo, & Katayama, 2006). Additionally, BPA's presence in the aquatic environment poses toxic threats to aquatic organisms, necessitating further examination of its degradation and endocrine-disruptive effects (Kang, Aasi, & Katayama, 2007).
Epoxy Resins and Polymers :
- Research on mixtures containing 2,2-bis(4-hydroxyphenyl)propane, closely related to the target compound, has led to the development of low-viscosity epoxy resins. These findings are vital for manufacturing and industrial applications (Innanen, 1979).
Biodegradation and Environmental Fate :
- Studies have focused on the biodegradation of BPA, a compound similar to 1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane, by diverse taxa of bacteria, fungi, algae, and plants. This research is crucial for understanding the environmental fate and potential ecological impacts of such compounds (Im & Löffler, 2016).
Chemical Reactions and Synthesis :
- The reaction dynamics of similar epoxy compounds with various amines and hexahydrophthalic anhydride have been studied. This research is significant for understanding the chemical properties and potential applications in synthesis (Colclough, Cunneen, & Moore, 1961).
In Vitro Molecular Mechanisms :
- In vitro studies on BPA have examined its mechanisms of action and impacts on reproductive and developmental health. This research provides foundational insights into the biochemical and health-related implications of such compounds (Wetherill et al., 2007).
Eigenschaften
IUPAC Name |
1-[2-hydroxy-6-(oxiran-2-ylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)11-9(13)3-2-4-10(11)15-6-8-5-14-8/h2-4,8,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBZEURFRUYSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493752 | |
| Record name | 1-{2-Hydroxy-6-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane | |
CAS RN |
16130-28-2 | |
| Record name | 1-{2-Hydroxy-6-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-Hydroxy-6-(2-oxiranylmethoxy)phenyl]ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7JQM359G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















